
MRGPRX1 agonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MRGPRX1 agonist 1 is a highly potent compound that targets the Mas-related G-protein-coupled receptor X1 (MRGPRX1). This receptor is primarily expressed in primary sensory neurons and plays a crucial role in itch sensation, pain transmission, and inflammatory reactions . This compound has shown high potency and selectivity towards MRGPRX1, making it a promising candidate for therapeutic applications in itch remission and pain inhibition .
化学反应分析
MRGPRX1激动剂1经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂和条件包括氧化剂、还原剂和催化剂,它们促进所需的转化 . 从这些反应中形成的主要产物通常是原始化合物的衍生物,它们保留了对MRGPRX1的高效力和选择性 .
科学研究应用
Key Characteristics
- Potency : MRGPRX1 agonist 1 has an EC50 of approximately 50 nM, indicating high potency in activating MRGPRX1 while being inactive on MRGPRC11 .
- Selectivity : It demonstrates selectivity over other MRGPR family members and opioid receptors, which may reduce the risk of side effects commonly associated with broader analgesics .
Pain Relief
Research indicates that MRGPRX1 agonists can effectively alleviate pain by modulating nociceptive pathways. Studies have shown that activation of MRGPRX1 can lead to significant reductions in pain sensitivity, making it a potential alternative to traditional opioids .
Itch Relief
MRGPRX1 is also crucial in mediating itch sensation. Agonists targeting this receptor may offer new treatments for chronic itch conditions, such as pruritus associated with eczema or psoriasis. The structural insights into MRGPRX1 activation mechanisms can facilitate the design of more effective itch-relieving therapies .
Inflammation Modulation
This compound has been linked to various immunological pathways. Its activation can influence inflammatory responses, making it a candidate for treating inflammatory diseases. For instance, studies suggest that modulation of this receptor may help manage conditions like asthma or allergic reactions by regulating mast cell degranulation and cytokine release .
Antiviral Properties
Emerging research indicates that MRGPRX1 agonists may possess antiviral properties. They could potentially be used in treating viral infections by enhancing immune responses or directly inhibiting viral replication .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of MRGPRX1 agonists is crucial for drug development. The unique recognition patterns exhibited by different compounds at the orthosteric pocket of MRGPRX1 provide insights into how modifications can enhance efficacy and selectivity .
Case Studies
Several studies have demonstrated the therapeutic potential of MRGPRX1 agonists:
- Case Study 1 : A study reported on a synthetic agonist showing high selectivity for MRGPRX1 over other receptors, leading to effective pain relief in animal models .
- Case Study 2 : Another investigation focused on the cryo-EM structure of the MRGPRX1-Gq complex, revealing critical interactions that can guide future drug design efforts aimed at this receptor .
作用机制
MRGPRX1激动剂1的作用机制涉及激活MRGPRX1受体,该受体是一种G蛋白偶联受体。 与受体结合后,该化合物诱导构象变化,激活下游信号通路 . 这些通路包括Gq介导的受体激活机制,导致瘙痒和疼痛感觉的调节 . MRGPRX1独特的激动剂识别模式促进了针对该受体的特异性调节剂的设计 .
相似化合物的比较
与其他类似化合物相比,MRGPRX1激动剂1在对MRGPRX1的高效力和选择性方面独树一帜。 一些类似的化合物包括® -ZINC-3573和MS47134,它们也靶向MRGPRX1,但可能具有不同的选择性特征和效力 . MRGPRX1激动剂1的独特结构特征,如其独特的激动剂识别模式,使其与这些其他化合物区别开来 .
准备方法
MRGPRX1激动剂1的制备涉及合成路线,包括使用特定试剂和反应条件。 虽然详细的合成路线和工业生产方法尚未公开,但已知该化合物是通过一系列化学反应合成的,从而确保其高效力和选择性 . 该化合物通常在-80°C下储存至多六个月,以保持其稳定性 .
生物活性
MRGPRX1 (Mas-related G protein-coupled receptor X1) is a critical receptor involved in itch perception and pain modulation. Its activation leads to various biological responses, making it a promising target for therapeutic interventions in chronic pain and itch disorders. This article focuses on the biological activity of MRGPRX1 agonist 1, exploring its mechanisms, structural characteristics, and potential applications based on recent research findings.
MRGPRX1 is primarily activated by endogenous peptides like BAM8-22 and synthetic agonists such as compound 16. Upon activation, MRGPRX1 engages with G proteins, particularly Gq and Gi pathways, leading to distinct cellular responses:
- Gq Pathway Activation : This pathway is associated with itch sensation. Upon activation, MRGPRX1 can sensitize TRPA1, a receptor critical for itch signaling, causing membrane depolarization in sensory neurons .
- Gi Pathway Activation : This pathway contributes to pain inhibition. Studies have shown that MRGPRX1 activation in the spinal cord can inhibit neurotransmitter release, thereby reducing chronic pain sensations .
Structural Insights
Recent studies utilizing cryo-electron microscopy (cryo-EM) have provided significant insights into the structural basis of MRGPRX1 activation. The receptor features a shallow orthosteric pocket that accommodates various ligands. Key findings include:
- Ligand Binding : The binding modes of agonists like BAM8-22 and compound 16 reveal distinct interactions with specific residues within the orthosteric pocket, crucial for receptor activation .
- Mutational Analysis : Mutations in certain pocket residues have been shown to significantly affect the binding affinity and activity of MRGPRX1 agonists, underscoring the importance of these residues in ligand recognition and receptor activation .
Study 1: Activation Mechanism of MRGPRX1
A study published in Nature Communications explored the activation mechanism of MRGPRX1 using various agonists. The researchers found that BAM8-22 has an EC50 value ranging from 8 to 150 nM, indicating its potent activity as an agonist. The study highlighted how different ligands could activate the receptor through unique binding interactions, which could be leveraged for drug design .
Study 2: Synthetic Agonist Compound 16
Another significant study focused on synthetic agonist compound 16, demonstrating its high potency and selectivity for MRGPRX1 over other receptors. The study utilized a NanoBiT tethering strategy to elucidate the active conformation of MRGPRX1 when bound to this compound. Results indicated that compound 16 occupies only a portion of the orthosteric pocket but is sufficient for effective receptor activation .
Data Tables
Agonist | EC50 (nM) | Pathway Activated | Effect |
---|---|---|---|
BAM8-22 | 8 - 150 | Gq | Itch sensation |
Compound 16 | <10 | Gi | Pain inhibition |
γ2-MSH | ~50 | Both Gq and Gi | Mixed effects on itch/pain |
属性
IUPAC Name |
N-[2-(1-aminoisoquinolin-6-yl)oxy-4-methylphenyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-15-7-10-19(26-31(27,28)22-6-4-3-5-20(22)29-2)21(13-15)30-17-8-9-18-16(14-17)11-12-25-23(18)24/h3-14,26H,1-2H3,(H2,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEJNHRMGZUMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2OC)OC3=CC4=C(C=C3)C(=NC=C4)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。